![molecular formula C11H13N3S2 B1531275 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine CAS No. 1082363-07-2](/img/structure/B1531275.png)
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine
Overview
Description
“1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine” is a compound that belongs to the class of organic compounds known as N-acylpiperidines . These are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group linked to the nitrogen atom of a piperidine .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine”, often involves heterocyclization of various substrates . A notable synthetic method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another synthesis method involves a palladium-mediated Buchwald–Hartwig coupling between N-Boc-piperazine and the triflate ester of benzo[b]thiophen-4-ol .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Scientific Research Applications
Anticancer Activity
A study on polyfunctional substituted 1,3-thiazoles, including compounds with piperazine substituents, demonstrated significant anticancer activity across various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Turov, 2020).
Antimicrobial and Antiurease Activities
Research on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing different heterocyclic nuclei including 1,3-thiazole, revealed that some derivatives possess good to moderate antimicrobial activity against various microorganisms, with two compounds exhibiting antiurease activity (Başoğlu et al., 2013).
Novel 1,3,4-Thiadiazole Amide Derivatives
The synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine demonstrated inhibitory effects against Xanthomonas campestris pv. oryzae, suggesting potential for developing plant protective agents (Xia, 2015).
Antidepressant and Antianxiety Activities
A series of derivatives including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds were synthesized and tested, showing significant antidepressant and antianxiety activities in animal models (Kumar et al., 2017).
Antimicrobial Agents
Thiazolidinone derivatives, linked with 1-pyridin-2-yl-piperazine, were synthesized and showed considerable antimicrobial activity against various bacterial and fungal strains, indicating their potential as new antimicrobial agents (Patel et al., 2012).
properties
IUPAC Name |
2-piperazin-1-yl-4-thiophen-2-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-2-10(15-7-1)9-8-16-11(13-9)14-5-3-12-4-6-14/h1-2,7-8,12H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZYSTIBPOZFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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